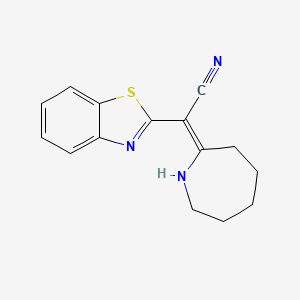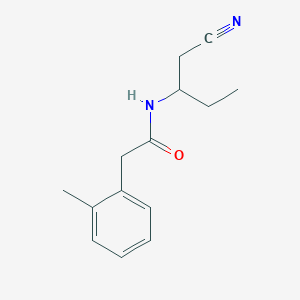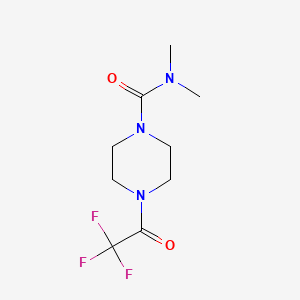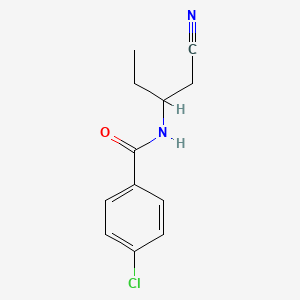
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide, also known as CTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anticancer agent. CTB belongs to the class of compounds known as thieno[3,2-d]pyrimidines, which are known to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide has been extensively studied for its potential applications as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are the two major mechanisms of action for most anticancer agents. In addition, this compound has also been studied for its potential applications in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. This compound has been shown to induce DNA damage and activate the p53 pathway, which is a major tumor suppressor pathway. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent cytotoxicity against cancer cells, but has minimal cytotoxicity against normal cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vivo, without causing significant toxicity to the host organism. In addition, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide is its potent anticancer activity against a wide range of cancer cell lines. This compound has also been shown to exhibit minimal toxicity to normal cells, which is a major advantage for the development of anticancer agents. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, this compound is a relatively new compound, and more studies are needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for the research on 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide. One of the major directions is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of novel formulations of this compound to improve its solubility and bioavailability. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, more studies are needed to evaluate the safety and efficacy of this compound in vivo, and to determine its potential as a clinical anticancer agent.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide involves the reaction of 2-amino-5-chlorothiophene-3-carboxamide with 2-bromo-1-cyanobutane in the presence of a base, such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of this compound as a white crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
5-chloro-N-(1-cyanobutan-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2OS/c1-2-7(5-6-12)13-10(14)8-3-4-9(11)15-8/h3-4,7H,2,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPJWMMPJLTNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NC(=O)C1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7555787.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7555797.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)

![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)